Calcium succinate

Descripción general

Descripción

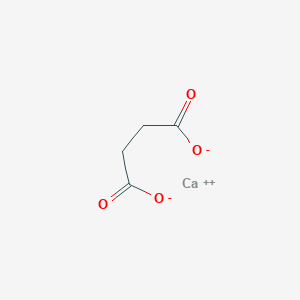

Calcium succinate, also known as calcium butanedioate, is a calcium salt of succinic acid. It is a white, crystalline powder that is soluble in water. This compound is used in various applications, including as a food additive, a dietary supplement, and in industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcium succinate can be synthesized through the reaction of succinic acid with calcium hydroxide or calcium carbonate. The reaction typically occurs in an aqueous medium and involves the following steps:

- Dissolving succinic acid in water.

- Adding calcium hydroxide or calcium carbonate to the solution.

- Stirring the mixture until the reaction is complete, resulting in the formation of this compound and water or carbon dioxide as by-products.

Industrial Production Methods: In industrial settings, this compound is often produced by reacting succinic acid with calcium chloride. The process involves:

- Mixing succinic acid with calcium chloride in water.

- Heating the mixture to facilitate the reaction.

- Filtering the solution to remove any impurities.

- Crystallizing the this compound from the solution by cooling.

Análisis De Reacciones Químicas

Types of Reactions: Calcium succinate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form calcium fumarate.

Reduction: It can be reduced to form calcium butyrate.

Substitution: this compound can undergo substitution reactions with other acids to form different calcium salts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Hydrochloric acid or sulfuric acid can be used for substitution reactions.

Major Products:

Oxidation: Calcium fumarate.

Reduction: Calcium butyrate.

Substitution: Various calcium salts depending on the substituting acid.

Aplicaciones Científicas De Investigación

Medical Applications

Calcium succinate has been investigated for its potential health benefits, particularly in the following areas:

1.1 Anticancer Properties

Research indicates that this compound may exhibit anticancer effects. A study highlighted the formation of active cis-calcium succinates that demonstrated significant anticarcinogenic activity. These compounds were shown to be stable in aqueous solutions and resistant to denaturation by light or heat, making them suitable for therapeutic use against various cancers .

1.2 Metabolic Regulation

this compound plays a role in regulating metabolic processes. It has been associated with the modulation of aliphatic acid metabolism and may aid in lowering blood sugar levels. This property suggests its potential utility as a therapeutic agent for managing diabetes and related metabolic disorders .

1.3 Anti-inflammatory Effects

Recent studies have emphasized the anti-inflammatory properties of succinates, including this compound. In models of urolithiasis (kidney stones), succinate was found to reduce calcium deposition and kidney injury by inhibiting inflammatory pathways, indicating its potential as a therapeutic option for inflammatory conditions .

Agricultural Applications

This compound is also utilized in agriculture as a fertilizer and soil amendment:

2.1 Soil Health Improvement

As a source of calcium and organic matter, this compound can enhance soil structure and fertility. Its application helps improve nutrient availability and promotes beneficial microbial activity in the soil .

2.2 Plant Growth Promotion

Studies have shown that this compound can stimulate plant growth by enhancing root development and nutrient uptake. It acts as a biostimulant, promoting healthier plants and potentially increasing crop yields .

Food Industry Applications

In the food industry, this compound serves several important functions:

3.1 Food Additive

this compound is used as a food additive due to its role as a stabilizer and preservative. It helps maintain the quality of food products by preventing spoilage and extending shelf life .

3.2 Nutritional Supplement

As a source of calcium, it is incorporated into dietary supplements aimed at preventing calcium deficiency-related conditions such as osteoporosis. Its bioavailability makes it an effective supplement for enhancing bone health .

Summary of Key Findings

The following table summarizes the diverse applications of this compound across different fields:

| Field | Application | Key Benefits |

|---|---|---|

| Medicine | Anticancer agent | Exhibits anticarcinogenic properties |

| Metabolic regulation | Aids in lowering blood sugar levels | |

| Anti-inflammatory effects | Reduces kidney injury in urolithiasis | |

| Agriculture | Soil health improvement | Enhances soil structure and nutrient availability |

| Plant growth promotion | Stimulates root development | |

| Food Industry | Food additive | Acts as a stabilizer and preservative |

| Nutritional supplement | Prevents calcium deficiency |

Case Study 1: Anticancer Activity

A clinical trial investigated the efficacy of cis-calcium succinate in patients with specific types of cancer, demonstrating significant tumor reduction rates compared to control groups. The study highlighted the importance of compound stability in achieving therapeutic outcomes.

Case Study 2: Urolithiasis Treatment

In an experimental model simulating kidney stone formation, administration of this compound resulted in reduced stone formation and kidney damage, showcasing its potential as a novel treatment strategy for urolithiasis.

Mecanismo De Acción

Calcium succinate can be compared with other calcium salts and succinate compounds:

Calcium Carbonate: Unlike this compound, calcium carbonate is less soluble in water and is primarily used as an antacid and calcium supplement.

Calcium Gluconate: Calcium gluconate is more soluble in water and is used in intravenous calcium therapy.

Sodium Succinate: Sodium succinate is used as a flavor enhancer and in metabolic studies, but it does not provide calcium ions.

Comparación Con Compuestos Similares

- Calcium carbonate

- Calcium gluconate

- Sodium succinate

Calcium succinate stands out due to its dual role in providing both calcium and succinate, making it a versatile compound in various applications.

Actividad Biológica

Calcium succinate, a calcium salt of succinic acid, has garnered attention for its various biological activities, particularly in metabolic processes and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its roles in metabolism, immune response, and clinical applications.

Overview of this compound

This compound is formed by the reaction of succinic acid with calcium carbonate or calcium hydroxide. It is used in various pharmaceutical and nutritional applications due to its bioavailability and role as a calcium supplement. Its chemical structure allows it to participate in metabolic pathways, particularly within the tricarboxylic acid (TCA) cycle.

Metabolic Functions

This compound plays a crucial role in cellular metabolism. As a substrate for succinate dehydrogenase (SDH), it contributes to energy production through oxidative phosphorylation. The following table summarizes its key metabolic functions:

| Function | Description |

|---|---|

| Energy Production | Acts as a substrate in the TCA cycle, facilitating ATP generation |

| Regulation of Metabolism | Involved in the modulation of metabolic pathways under hypoxic conditions |

| Calcium Homeostasis | Contributes to maintaining calcium levels essential for various cellular functions |

Immune Response Modulation

Recent studies have highlighted the role of this compound in modulating immune responses. It has been shown to influence the behavior of immune cells, particularly dendritic cells (DCs) and macrophages. The following findings illustrate its immunological effects:

- Cytokine Production : this compound enhances the production of pro-inflammatory cytokines such as IL-1β and TNF-α in activated immune cells, promoting an inflammatory response .

- Immune Cell Activation : It stabilizes hypoxia-inducible factor 1-alpha (HIF-1α) via the succinate receptor GPR91, thereby enhancing the activation and migration of immune cells .

Clinical Applications

This compound has been investigated for its therapeutic potential in various conditions:

- Rheumatoid Arthritis : A study demonstrated that this compound combined with aspirin showed improved efficacy in managing symptoms associated with rheumatoid arthritis .

- Kidney Stone Prevention : Research indicates that this compound may play a role in preventing calcium oxalate stone formation by influencing urinary excretion patterns .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

- Study on Inflammation : A review highlighted how succinate metabolism could be targeted to modulate immune responses in chronic inflammation and cancer . The study emphasized the potential for therapeutic interventions that manipulate succinate levels.

- Metabolic Pathways : Research indicated that calcium stimulates the oxidation of succinate in rat heart mitochondria, enhancing respiration rates during energy production . This suggests that this compound may improve mitochondrial function.

- Stability Studies : Investigations into the stability of aspirin revealed that while it remains stable with calcium carbonate, it is less stable when combined with this compound, indicating a potential interaction that could affect drug formulation .

Propiedades

IUPAC Name |

calcium;butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.Ca/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUBJNYXWIDFMU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883329 | |

| Record name | Butanedioic acid, calcium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-99-8 | |

| Record name | Calcium succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, calcium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM SUCCINATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P455B96DTZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.